- Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin InhibitorOrganic Process Research & Development, 2004, 8(2), 192-200,
Cas no 97509-75-6 (3-fluoropyridine-2-carbonitrile)

97509-75-6 structure
Nombre del producto:3-fluoropyridine-2-carbonitrile
Número CAS:97509-75-6
MF:C6H3FN2
Megavatios:122.09982419014
MDL:MFCD06797501
CID:61900
PubChem ID:7060408
3-fluoropyridine-2-carbonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 3-Fluoropicolinonitrile
- 3-FLUORO-2-PYRIDINECARBONITRILE
- 3-Fluoropyridine-2-carbonitrile
- 2-CYANO-3-FLUOROPYRIDINE,3-FLUORO-2-PYRIDINECARBONITRILE
- 2-Cyano-3-fluoropyridine
- 2-Hydroxy-4-Methylpyridine
- N-tert-Butyl-alpha-phenylnitrone
- 3-fluoro-2-cyanopyridine
- 2-Pyridinecarbonitrile, 3-fluoro-
- 3-fluoro-pyridine-2-carbonitrile
- 3-Fluoro-2-pyridinenitrile
- fluorocyanopyridine
- PubChem16434
- 2-cyano-3-fluoro-pyridine
- 2-Cyano-3-fluoro pyridine
- 2-Pyridinecarbonitrile,3-fluoro-
- VZFPSCNTFBJZHB-UHFFFAOYSA-N
- 3-fluoranylpyridine-2-carbonitrile
- ABBYPHARMA A
- 3-Fluoro-2-pyridinecarbonitrile (ACI)
- 3-fluoropyridine-2-carbonitrile
-
- MDL: MFCD06797501
- Renchi: 1S/C6H3FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
- Clave inchi: VZFPSCNTFBJZHB-UHFFFAOYSA-N
- Sonrisas: N#CC1C(F)=CC=CN=1
Atributos calculados
- Calidad precisa: 122.02800
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 137
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Superficie del Polo topológico: 36.7
- Xlogp3: 1
Propiedades experimentales
- Color / forma: Beige low melting point solid
- Punto de fusión: 27-32 °C
- Punto de inflamación: Fahrenheit: 219.2 ° f
Celsius: 104 ° c - PSA: 36.68000
- Logp: 1.09238
- Disolución: Not determined
3-fluoropyridine-2-carbonitrile Información de Seguridad
-
Símbolo:
- Promover:dangerous
- Palabra de señal:Danger
- Instrucciones de peligro: H301+H311+H331-H315-H319
- Declaración de advertencia: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- Número de transporte de mercancías peligrosas:3276
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22-37/38-41
- Instrucciones de Seguridad: S26-S36/37/39-S23
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:III
- Grupo de embalaje:III
- Términos de riesgo:R20/21/22; R36/37/38
- Nivel de peligro:6.1
- Período de Seguridad:6.1
- Condiciones de almacenamiento:Store at room temperature
3-fluoropyridine-2-carbonitrile Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-fluoropyridine-2-carbonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM109239-1000g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 98% | 1000g |
$*** | 2023-05-29 | |
eNovation Chemicals LLC | D388756-1g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 1g |
$155 | 2024-05-24 | |
Enamine | EN300-102907-25.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 25.0g |
$94.0 | 2023-07-08 | |
Enamine | EN300-102907-50.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 50.0g |
$187.0 | 2023-07-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25767-5g |
2-Cyano-3-fluoropyridine, 97+% |
97509-75-6 | 97+% | 5g |
¥4588.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062795-500g |
3-Fluoropicolinonitrile |
97509-75-6 | 98% | 500g |
¥4002.00 | 2024-04-23 | |
Enamine | EN300-102907-5.0g |
3-fluoropyridine-2-carbonitrile |
97509-75-6 | 95% | 5.0g |
$43.0 | 2023-07-08 | |
Fluorochem | 045828-5g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 5g |
£27.00 | 2022-03-01 | |
eNovation Chemicals LLC | D402786-100g |
2-Cyano-3-fluoropyridine |
97509-75-6 | 97% | 100g |
$2500 | 2024-06-05 | |
abcr | AB172915-1 g |
2-Cyano-3-fluoropyridine; . |
97509-75-6 | 1g |
€61.20 | 2022-03-25 |
3-fluoropyridine-2-carbonitrile Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 40 min, < 25 °C; 10 min, 25 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 6.5 h, reflux
Referencia
- Preparation of azolylmethylaminotetrahydroquinolines and related compounds as chemokine receptor binding agents., World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Referencia
- Preparation of 3-(2-pyridyl)-5-phenyl substituted 1,2,4-oxadiazoles, 1,2-oxazoles and 1,2,4-triazoles as metabotropic glutamate receptor antagonists, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; rt → 5 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
1.2 Reagents: Trifluoroacetic anhydride Solvents: Tetrahydrofuran ; 30 min, 0 - 5 °C; 2.5 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; 5 - 10 °C
Referencia
- Process for the preparation of pyrazinone thrombin inhibitor and its intermediates, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, rt → reflux; reflux → rt
Referencia
- Preparation of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines as 5-HT2c receptor agonists, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: tert-Butyl peroxide , Potassium iodide Catalysts: Cupric acetate Solvents: Dimethylformamide ; 24 h, 135 °C
Referencia
- Copper-catalyzed cyanation of heterocycle C-H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanismOrganic Chemistry Frontiers, 2018, 5(11), 1848-1853,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Dimethylformamide , Tetrahydrofuran ; 30 min, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 23 °C
Referencia
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridinesOrganic Letters, 2005, 7(4), 577-579,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide , Iodine Catalysts: 1,10-Phenanthroline , Cuprous cyanide Solvents: 1,4-Dioxane ; 12 h, 100 °C
Referencia
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen BondsOrganic Letters, 2010, 12(11), 2517-2519,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of 2-aminopyridine-3-carboxamides as remedies for angiogenesis mediated diseases, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of substituted arylamine derivatives as antitumor agents, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium trifluoromethanesulfonate , (1-Chloroethylidene)azanyl methanesulfonate Solvents: Acetonitrile ; 1 - 8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 1 h, rt
Referencia
- A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of PyridinesJournal of the American Chemical Society, 2017, 139(28), 9499-9502,
Métodos de producción 12
Condiciones de reacción
1.1 Solvents: Dichloromethane ; 16 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation of phenylglycinamide and pyridylglycinamide derivatives useful as anticoagulants, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of fused succinimides as modulators of nuclear hormone receptor function, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ; 18 h, reflux
Referencia
- Heteropolycyclic compounds, particularly pyridyl- and phenyl-substituted 1,2,4-oxadiazoles and analogs, and their use as metabotropic glutamate receptor antagonists for inhibiting neuronal damage, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Solvents: Dichloromethane ; rt; 10 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- Pyrrolotriazine aniline compounds useful as kinase inhibitors, particularly p38 kinases, and their preparation, pharmaceutical compositions, and use as antiinflammatory agents, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 48 h, 80 °C; overnight, 80 °C → rt
Referencia
- Preparation of 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazi-2-one-1-acetamide and related compounds, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of substituted arylamine derivatives, particularly 2-aminonicotinamides, as antitumor agents, United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; overnight, reflux
Referencia
- Preparation of amino heteroaryl amides for use in pharmaceutical compositions for the treatment of angiogenesis mediated diseases such as cancer, United States, , ,
3-fluoropyridine-2-carbonitrile Raw materials
- 3-fluoropyridine
- 3-Fluoro-2-Pyridinecarboxamide
- Ethyl Cyano(ethoxymethylene)acetate
- 3-Fluoropyridine 1-Oxide
- 3-nitropyridine-2-carbonitrile
- 3-chloropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
3-fluoropyridine-2-carbonitrile Preparation Products
3-fluoropyridine-2-carbonitrile Literatura relevante
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos cianuros
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados piridinas y derivados
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados
97509-75-6 (3-fluoropyridine-2-carbonitrile) Productos relacionados
- 298709-29-2(3,5-Difluoropicolinonitrile)
- 327056-62-2(5-Fluoro-2-pyridinecarbonitrile)
- 1248627-38-4(2-amino-6-(4-chloro-1H-pyrazol-1-yl)-2-methylhexanoic acid)
- 1488635-40-0(Butane, 2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)-)
- 305336-66-7(2-{4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetic acid)
- 1361520-48-0(2'-Fluoro-3'-nitro-2,3,4-trichlorobiphenyl)
- 1038340-59-8(2-{1-(4-methylphenyl)propylamino}ethan-1-ol)
- 1339444-10-8(1-(2-chlorophenyl)-3-oxocyclobutane-1-carbonitrile)
- 372495-19-7((2E)-3-(2-ethoxyphenyl)amino-2-4-(4-fluorophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1249333-73-0(1-(bromomethyl)-1-(cyclohexyloxy)cyclohexane)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97509-75-6)2-Cyano-3-fluoropyridine

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:97509-75-6)3-fluoropyridine-2-carbonitrile

Pureza:99%
Cantidad:500g
Precio ($):571.0